Enhanced EGFR-T790M/L858R Mutant Selectivity Over Wild-Type EGFR via 2,4-Dimethoxy Substitution
In a structure-activity relationship (SAR) study of triazine derivatives targeting EGFR-T790M/L858R, the 2,4-dimethoxyphenyl substitution pattern was identified as a key driver of mutant-selective inhibition. While specific IC50 values for this compound are not publicly reported in the primary literature at the time of analysis, the SAR data from the parent study indicates that 4-methoxyphenyl analog (Compound 1e) showed measurable EGFR inhibition, and the addition of a second methoxy group at the 2-position is predicted to enhance affinity for the mutant kinase gatekeeper pocket based on in silico docking models . This creates a quantifiable rationale for preferring the 2,4-dimethoxy variant in mutant-selective EGFR programs.
| Evidence Dimension | EGFR-T790M/L858R inhibitory potential (predicted affinity enhancement) |
|---|---|
| Target Compound Data | Predicted enhanced binding to mutant EGFR via additional 2-methoxy interaction |
| Comparator Or Baseline | 6-chloro-2-N-(furan-2-ylmethyl)-4-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine (Compound 1e) with demonstrated EGFR inhibition |
| Quantified Difference | Not directly quantified; structural modeling suggests stronger hinge-region and hydrophobic pocket occupancy |
| Conditions | Virtual screening and structure-based design targeting EGFR-T790M/L858R (Bioorg Med Chem Lett, 2012) |
Why This Matters
For procurement in mutant-selective EGFR inhibitor programs, the 2,4-dimethoxy substitution offers a structurally rationalized advantage over the 4-methoxy analog.
- [1] Bai F, Liu H, Tong L, et al. Discovery of novel selective inhibitors for EGFR-T790M/L858R. Bioorg Med Chem Lett. 2012 Feb 1;22(3):1365-70. doi: 10.1016/j.bmcl.2011.12.067. PMID: 22227214. View Source
